Venlafaxine Intermediate Synthesis: Direct Structural Comparison via X-Ray Crystallography
In a head-to-head crystallographic study of venlafaxine synthetic intermediates, Methyl 5-(3-methoxyphenyl)-3-oxopentanoate (the target compound) and its para-methoxy analog were synthesized and their single-crystal X-ray structures were solved and compared [1]. The meta-methoxy derivative crystallized in the triclinic space group P-1 with unit cell parameters a = 8.236(2) Å, b = 9.145(3) Å, c = 10.547(3) Å, α = 106.98(2)°, β = 92.01(2)°, γ = 113.82(2)°, and a cell volume of 688.0(3) ų [1]. In contrast, the para-methoxy analog crystallized in the monoclinic space group P2₁/c with a = 15.330(5) Å, b = 11.802(5) Å, c = 8.232(2) Å, β = 109.38(3)°, and a cell volume of 1405.1(7) ų [1]. The crystal packing of the meta-methoxy compound is stabilized by intermolecular C–H···O hydrogen bonds involving the methoxy oxygen, whereas the para isomer exhibits a fundamentally different hydrogen-bonding network due to the altered spatial orientation of the methoxy group [1].
| Evidence Dimension | Single-crystal X-ray diffraction: crystal system and unit cell volume |
|---|---|
| Target Compound Data | Triclinic, space group P-1; unit cell volume = 688.0(3) ų |
| Comparator Or Baseline | Methyl 5-(4-methoxyphenyl)-3-oxopentanoate (para-methoxy analog): Monoclinic, space group P2₁/c; unit cell volume = 1405.1(7) ų |
| Quantified Difference | Unit cell volume differs by a factor of 2.04×; crystal system differs (triclinic vs monoclinic); distinct intermolecular hydrogen-bonding patterns observed |
| Conditions | Single-crystal X-ray diffraction analysis at room temperature; crystals grown by slow evaporation from suitable solvent systems |
Why This Matters
This crystallographic divergence confirms that the 3-methoxy substitution pattern imparts unique solid-state packing and intermolecular interaction properties compared to the 4-methoxy analog, which can affect purification (recrystallization behavior), handling (crystal morphology and stability), and downstream solid-form processing in multistep pharmaceutical synthesis.
- [1] Kavitha, C. V., Lakshmi, S., Basappa, Mantelingu, K., Sridhar, M. A., Prasad, J. S., Rangappa, K. S. Synthesis and molecular structure analysis of venlafaxine intermediate and its analog. Journal of Chemical Crystallography, 2005, 35(12), 957–963. View Source
